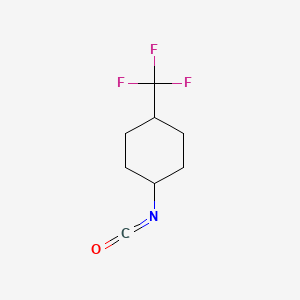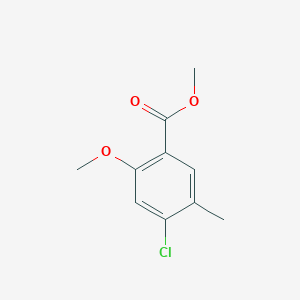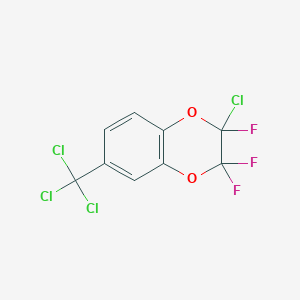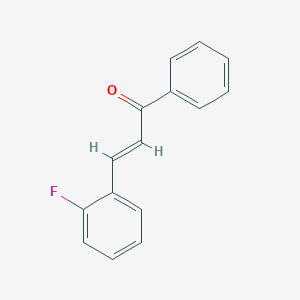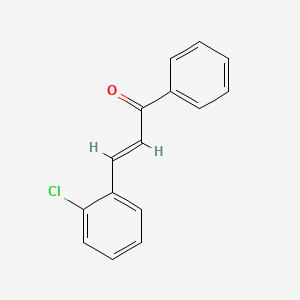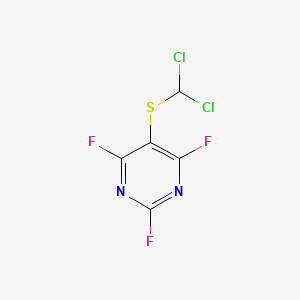
5-(Dichloromethylthio)-2,4,6-trifluoropyrimidine, 90%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Dichloromethylthio)-2,4,6-trifluoropyrimidine, 90% (5-DCMT-2,4,6-TFP) is a chemical compound that has been used in a wide range of scientific research applications. It is a versatile compound that can be used in synthesis reactions, as a reagent in biochemical and physiological studies, and as a catalyst in industrial processes.
科学研究应用
5-DCMT-2,4,6-TFP has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmaceutical research. In organic synthesis, it has been used as a reagent to synthesize a variety of compounds, including heterocyclic compounds, aromatics, and pharmaceuticals. In biochemistry, it has been used as a reagent to study the structure and function of proteins and other biomolecules. In pharmaceutical research, it has been used as a reagent to synthesize drugs and to study their pharmacological properties.
作用机制
The mechanism of action of 5-DCMT-2,4,6-TFP is not fully understood. However, it is believed to act as a catalyst in certain reactions, such as the synthesis of heterocyclic compounds. It is also believed to act as a reagent in biochemical and physiological studies, as it can interact with proteins and other biomolecules to alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DCMT-2,4,6-TFP are not fully understood. However, it is believed to act as a catalyst in certain reactions, such as the synthesis of heterocyclic compounds, and as a reagent in biochemical and physiological studies, as it can interact with proteins and other biomolecules to alter their structure and function. In addition, it is believed to have antioxidant and anti-inflammatory properties, which may be beneficial in certain medical conditions.
Advantages and Limitations for Laboratory Experiments
The use of 5-DCMT-2,4,6-TFP in laboratory experiments has several advantages and limitations. One advantage is that it is a versatile compound that can be used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmaceutical research. In addition, it is relatively easy to synthesize and is stable under a variety of conditions. However, there are some limitations, such as the fact that it is a relatively expensive compound and that it is toxic if inhaled or ingested.
未来方向
There are several potential future directions for 5-DCMT-2,4,6-TFP. One potential direction is to explore its potential use as a catalyst in industrial processes, such as the synthesis of pharmaceuticals and other compounds. Another potential direction is to further explore its biochemical and physiological effects, as well as its potential antioxidant and anti-inflammatory properties. Finally, it may be useful to explore its potential applications in medical research, such as the development of new drugs or the study of diseases.
合成方法
5-DCMT-2,4,6-TFP can be synthesized from a variety of starting materials, including dichloromethylthio pyrimidine and 2,4,6-trifluoropyrimidine. The synthesis involves a two-step reaction, with the first step involving the reaction of dichloromethylthio pyrimidine and 2,4,6-trifluoropyrimidine in a 1:1 molar ratio with a base, such as potassium carbonate or sodium hydroxide. The second step involves the reaction of the resulting product with a reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield 5-DCMT-2,4,6-TFP.
属性
IUPAC Name |
5-(dichloromethylsulfanyl)-2,4,6-trifluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2F3N2S/c6-4(7)13-1-2(8)11-5(10)12-3(1)9/h4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNCQYATIOERRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1F)F)F)SC(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide](/img/structure/B6326032.png)


